molecular formula C14H11FO5S B1328682 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid CAS No. 1000339-82-1

3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid

Cat. No.: B1328682
CAS No.: 1000339-82-1
M. Wt: 310.3 g/mol
InChI Key: XIWWPAYQKYCESV-UHFFFAOYSA-N
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Description

3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid is a benzoic acid derivative featuring a phenoxy substituent at the 3-position of the benzene ring. The phenoxy group is further substituted with a fluorine atom at the 2-position and a methylsulphonyl (-SO₂CH₃) group at the 4-position. Its molecular formula is C₁₄H₁₁FO₅S, with a molecular weight of 310.3 g/mol . This compound is structurally related to pharmacologically active molecules targeting peroxisome proliferator-activated receptors (PPARs) and free fatty acid receptors (FFA1), though its specific biological activity remains less documented in the provided evidence .

Properties

IUPAC Name

3-(2-fluoro-4-methylsulfonylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWWPAYQKYCESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227121
Record name 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-82-1
Record name 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Aryl Ether Synthesis via Nucleophilic Substitution

This method involves the synthesis of the aryl ether bond using a fluorinated phenol derivative and a benzoic acid derivative.

Procedure:

  • Starting Materials:
    • 2-Fluoro-4-(methylsulfonyl)phenol
    • 3-Bromobenzoic acid or its derivatives
    • Base (e.g., potassium carbonate, K$$2$$CO$$3$$)
    • Solvent (e.g., dimethylformamide, DMF)
  • Reaction Conditions:

    • Combine the phenol derivative and bromobenzoic acid in a Schlenk tube under an inert atmosphere (argon or nitrogen).
    • Add potassium carbonate as a base and DMF as the solvent.
    • Heat the reaction mixture to approximately 100–120 °C for several hours.
  • Workup:

    • Cool the reaction mixture to room temperature.
    • Quench with water or a saturated sodium chloride solution.
    • Extract the product into an organic solvent (e.g., ethyl acetate).
    • Purify by column chromatography using silica gel.

Yield: Typically around 70–80% depending on reaction conditions.

Method B: Carboxylation of Aryl Halides

This method utilizes carboxylation reactions to introduce the benzoic acid functionality.

Procedure:

  • Starting Materials:
    • Aryl halide precursor (e.g., 2-fluoro-4-(methylsulfonyl)phenoxy bromide)
    • Sodium formate as a carbon source
    • Catalyst (e.g., palladium-based systems or photoredox catalysts)
    • Solvent (e.g., dimethylacetamide, DMA)
  • Reaction Conditions:

    • Conduct the reaction in a sealed tube under inert conditions.
    • Use light irradiation (e.g., blue LEDs at ~440 nm) for photoredox catalysis.
    • Maintain room temperature (~28 °C) for ~20 hours.
  • Workup:

    • Dilute with ethyl acetate and wash with aqueous HCl to remove impurities.
    • Dry over sodium sulfate and concentrate under reduced pressure.
    • Purify by flash column chromatography.

Yield: Approximately 75–85%.

Alternate Methods Using Polyfluorinated Reagents

Polyfluorinated benzoic acids can serve as precursors for synthesizing fluorinated aromatic compounds like this one.

Procedure:

  • Reflux polyfluorinated salicylic acid derivatives in xylene with acetic anhydride to form intermediates.
  • React these intermediates with substituted phenols in the presence of potassium carbonate and dioxane at elevated temperatures (~90 °C).
  • Isolate and purify the product via crystallization or chromatography.

Advantages: High specificity for fluorine-containing products.

Comparative Analysis of Methods

Method Key Features Yield (%) Complexity
Method A Simple nucleophilic substitution ~70–80% Moderate
Method B Photoredox carboxylation ~75–85% High
Polyfluorinated Reagents High specificity; multi-step synthesis ~60–70% Complex

Chemical Reactions Analysis

3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

Synthesis Overview

The synthesis of 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid typically involves:

  • Starting Materials : 2-fluoro-4-(methylsulphonyl)phenol and 3-bromobenzoic acid.
  • Coupling Reaction : A nucleophilic aromatic substitution reaction occurs in the presence of a base (e.g., potassium carbonate).
  • Acidification : The intermediate product is acidified to yield the final compound.

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural features allow it to target specific enzymes or receptors effectively. For instance, it has been investigated for its potential as an inhibitor of certain kinases involved in cancer pathways.

Case Study : In a study focusing on new cancer therapies, derivatives of this compound demonstrated significant inhibitory activity against tumor growth in vitro and in vivo models .

Materials Science

Due to its unique properties, this compound is also utilized in developing advanced materials such as polymers and coatings. Its ability to enhance adhesion and durability makes it suitable for applications requiring robust materials.

Data Table : Comparison of Material Properties

PropertyValue
Thermal StabilityHigh
Solvent ResistanceExcellent
Adhesion StrengthModerate to High

Biological Studies

In biochemical research, this compound acts as a probe for studying enzyme activity and protein-ligand interactions. Its ability to modulate biological pathways allows researchers to investigate cellular responses under various conditions.

Case Study : A research project assessed its role in modulating G-protein coupled receptors (GPCRs), revealing that the compound enhances receptor activity, which could lead to new therapeutic strategies for metabolic disorders .

Industrial Applications

The compound is also employed in synthesizing agrochemicals and specialty chemicals. Its efficacy in promoting crop health and yield has been documented, making it valuable in agricultural formulations.

Data Table : Agrochemical Applications

ApplicationDescription
HerbicidesEffective against a range of weed species
InsecticidesTargets specific pests with minimal environmental impact
Growth RegulatorsEnhances plant growth and stress resistance

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The fluoro and methylsulphonyl groups can enhance binding affinity and selectivity towards molecular targets, such as kinases or G-protein coupled receptors. The compound’s interactions with these targets can influence various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid with structurally or functionally analogous compounds, emphasizing substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Features Biological Relevance References
This compound C₁₄H₁₁FO₅S 310.3 2-Fluoro, 4-methylsulphonyl phenoxy Polar sulfonyl group, electron-withdrawing F Potential PPAR/FFA1 modulation
3-[(4-Fluoro-2-methylsulphonyl)phenoxy]benzoic acid C₁₄H₁₁FO₅S 310.3 4-Fluoro, 2-methylsulphonyl phenoxy Positional isomer of target compound Unknown activity (structural analog)
2-(2-Fluoro-4-((3-(6-methoxynaphthalen-2-yl)benzyl)oxy)phenoxy)acetic acid C₂₆H₂₁FO₅ 448.4 Naphthylmethoxy, acetic acid backbone Dual FFA1/PPARδ agonist Type 2 diabetes therapy candidate
3-(3-(Sulfamoyloxy)phenoxy)benzoic acid (Compound 74) C₁₃H₁₁NO₆S 309.3 Sulfamoyloxy (-O-SO₂NH₂) phenoxy Increased hydrogen-bonding capacity Potential enzyme inhibition or receptor binding
2-(Trifluoromethyl)benzoic acid C₈H₅F₃O₂ 190.1 Trifluoromethyl (-CF₃) High lipophilicity, strong electron withdrawal Common pharmacophore in drug design

Key Comparisons

Positional Isomerism: The compound 3-[(4-Fluoro-2-methylsulphonyl)phenoxy]benzoic acid () is a positional isomer of the target molecule. Switching the fluorine and methylsulphonyl groups alters steric and electronic effects. The 2-fluoro substitution in the target compound may improve metabolic stability compared to the 4-fluoro isomer due to reduced susceptibility to oxidative metabolism .

Dual Agonist Derivatives: 2-(2-Fluoro-4-((3-(6-methoxynaphthalen-2-yl)benzyl)oxy)phenoxy)acetic acid () shares a phenoxy-acid scaffold but incorporates a naphthylmethoxy group and acetic acid backbone. Its dual FFA1/PPARδ activity highlights the importance of extended aromatic systems for receptor binding. The target compound lacks this feature, suggesting divergent therapeutic applications .

Sulfamoyloxy vs. Methylsulphonyl: 3-(3-(Sulfamoyloxy)phenoxy)benzoic acid (Compound 74, ) replaces the methylsulphonyl group with a sulfamoyloxy (-O-SO₂NH₂) moiety.

Trifluoromethyl Substitution :

  • 2-(Trifluoromethyl)benzoic acid () demonstrates the impact of trifluoromethyl (-CF₃), a stronger electron-withdrawing group than methylsulphonyl. While -CF₃ enhances lipophilicity and bioavailability, methylsulphonyl improves solubility and metabolic stability, making the target compound more suitable for aqueous environments .

Biological Activity

3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

  • Molecular Formula : C14H11FO5S
  • Molecular Weight : 310.3 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluoro and methylsulfonyl groups enhance its binding affinity, potentially influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfamoyl compounds have shown effectiveness against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .

Compound Target Bacteria MIC (μM) Activity
Compound AMRSA15.625Bactericidal
Compound BSE62.5Bactericidal

Anti-inflammatory Effects

Inhibition of certain enzymes involved in inflammatory pathways has been noted for related compounds. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of benzoic acid, including those with methylsulfonyl substitutions, effectively inhibited lipase activity, which is critical for lipid metabolism and inflammation .
  • In Vivo Studies : Animal model studies indicated that the administration of similar compounds resulted in reduced inflammation markers and improved clinical outcomes in models of arthritis .

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments are crucial. Preliminary toxicity profiling suggests that some derivatives maintain a favorable safety profile with low cytotoxicity against human cell lines at therapeutic concentrations .

Q & A

Q. What are the implications of the methylsulphonyl group in drug-likeness assessments?

  • Methodology : Evaluate via Lipinski’s Rule of Five. The methylsulphonyl group contributes to molecular weight (MW ≈ 336 g/mol) and hydrogen-bond acceptor count (HBA = 6). While MW exceeds 500, the compound may still exhibit oral bioavailability if passive diffusion is facilitated by its moderate logP .

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